N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine
CAS No.: 2549007-39-6
Cat. No.: VC11825037
Molecular Formula: C17H21N9
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
![N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine - 2549007-39-6](/images/structure/VC11825037.png)
Specification
CAS No. | 2549007-39-6 |
---|---|
Molecular Formula | C17H21N9 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | N,N-dimethyl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Standard InChI | InChI=1S/C17H21N9/c1-23(2)14-4-6-18-17(22-14)25-10-8-24(9-11-25)15-12-16(20-13-19-15)26-7-3-5-21-26/h3-7,12-13H,8-11H2,1-2H3 |
Standard InChI Key | RGZCGXIPZUQDQJ-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Introduction
Structural Analysis and Molecular Properties
The molecular structure of N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine comprises two pyrimidine rings interconnected via a piperazine linker. The primary pyrimidine (position 4-amine) features N,N-dimethyl substituents, while the secondary pyrimidine (position 6) is functionalized with a 1H-pyrazol-1-yl group. This arrangement creates a planar heterocyclic system with multiple hydrogen-bonding and π-stacking capabilities, which are critical for interactions with biological targets .
Molecular Formula and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C<sub>17</sub>H<sub>22</sub>N<sub>10</sub> |
Molecular Weight | 382.43 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 9 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 121 Ų |
The compound’s calculated molecular weight (382.43 g/mol) and polar surface area align with Lipinski’s rule of five, suggesting favorable oral bioavailability. The pyrimidine and pyrazole moieties contribute to its aromaticity, while the piperazine linker enhances solubility in polar solvents . Comparative analysis with analogs, such as N,N-dimethyl-6-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]piperazin-1-yl}pyrimidin-4-amine (CAS# 2742079-89-4), reveals that replacing pyrazine with pyrimidine increases nitrogen content and potential hydrogen-bonding interactions .
Synthetic Routes and Methodologies
The synthesis of N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine likely involves multi-step reactions, leveraging strategies reported for analogous pyrimidine-piperazine systems .
Key Synthetic Steps
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Preparation of the Pyrimidine-Piperazine Intermediate:
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Functionalization of the Secondary Pyrimidine:
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Coupling of Intermediates:
Optimization Challenges
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Regioselectivity: Ensuring substitution at the correct positions on both pyrimidine rings requires careful control of reaction temperatures and catalysts .
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Purification: High-performance liquid chromatography (HPLC) and column chromatography are critical for isolating the final product, given the structural complexity.
Hypothesized Biological Activities and Mechanisms
While direct pharmacological data for this compound are unavailable, its structural features suggest affinity for kinase and enzyme targets.
Comparative Analysis with Structural Analogs
The target compound’s pyrimidine-pyrazole-piperazine architecture distinguishes it from analogs with thiazole or pyridopyrimidine cores. Its higher nitrogen content may improve DNA intercalation or enzyme binding compared to EVT-2696270 .
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